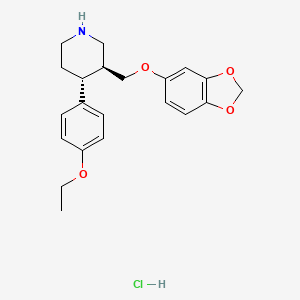

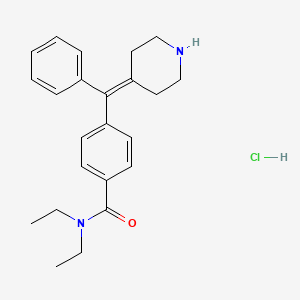

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is a novel, exceptionally selective, potent delta opioid receptor agonist . It has been studied for its effects on the pancreas and its mechanisms for pancreatic toxicity .

Synthesis Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .

Molecular Structure Analysis

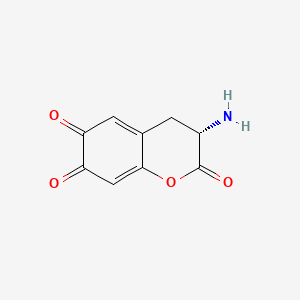

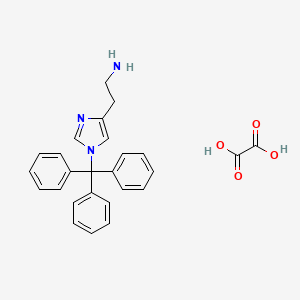

The molecular formula of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is C23H29ClN2O . The InChI string is InChI=1S/C23H28N2O.ClH/c1-3-25 (4-2)23 (26)21-12-10-19 (11-13-21)22 (18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H . The Canonical SMILES is CCN (CC)C (=O)C1=CC=C (C=C1)C (=C2CCNCC2)C3=CC=CC=C3.Cl .

Chemical Reactions Analysis

The synthesis of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide involves an aryllithium reaction with 14 CO2 to form the labelled acid, which is subsequently transformed into the amide .

Physical And Chemical Properties Analysis

The molecular weight of N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride is 384.9 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass is 384.1968412 g/mol and the monoisotopic mass is 384.1968412 g/mol . The topological polar surface area is 32.3 Ų .

Applications De Recherche Scientifique

Pancreatic Toxicity and Insulin Depletion

AR-M 1000390 hydrochloride: has been studied for its effects on the pancreas, particularly concerning insulin depletion. In vivo studies in rats have shown that treatment with this compound can cause vacuolation in the β-cells of the pancreas, leading to insulin depletion and hyperglycemia . This effect was also observed in vitro in the rat pancreatic β-cell line RINm5F, where it inhibited intracellular insulin content and secretion . The compound’s impact on insulin synthesis and release provides valuable insights into the mechanisms of pancreatic toxicity and potential drug-induced pancreatic diseases.

Delta-Opioid Receptor Agonism

The compound is a potent and exceptionally selective delta-opioid receptor agonist. It exhibits high binding affinity for the delta-opioid receptor with an EC50 of 7.2±0.9 nM, showing significant selectivity over other opioid receptors . This selectivity makes it a valuable tool for studying delta-opioid receptor-mediated physiological and pathological processes.

Pharmacological Applications of Piperidine Derivatives

Piperidine derivatives, such as AR-M 1000390 hydrochloride , are important in the pharmaceutical industry. They are present in various classes of pharmaceuticals and have been the subject of extensive research for their synthesis and pharmacological applications . The compound’s piperidine moiety is a key structural element in many biologically active molecules, making it a significant subject for drug design and discovery.

Cancer Cell Cytotoxicity

Research has indicated that certain N-(piperidine-4-yl) benzamide compounds, which include AR-M 1000390 hydrochloride , have effects against cancer cells. The presence of specific functional groups on these compounds can increase their cytotoxicity, suggesting potential applications in cancer therapy .

Insulin Secretion and Diabetes Research

AR-M 1000390 hydrochloride: has been used to study insulin secretion mechanisms. Its ability to induce insulin depletion without affecting cell survival makes it a useful compound for diabetes research, particularly in understanding the regulation of insulin synthesis and the potential risks of drug-induced diabetes .

Neuropharmacology

Due to its action as a delta-opioid receptor agonist, AR-M 1000390 hydrochloride is relevant in neuropharmacological research. It can be used to explore the role of delta-opioid receptors in pain, mood regulation, and other central nervous system functions .

Analgesic Response and Hyperalgesia

The compound does not trigger acute desensitization of the analgesic response and has been shown to reduce CFA-induced hyperalgesia. Its brain penetration following systemic administration makes it a candidate for developing new analgesics .

Drug-Induced Pancreatic Disease

Given its effects on the pancreas and insulin levels, AR-M 1000390 hydrochloride serves as a model compound for studying drug-induced pancreatic disease. It helps in understanding the potential risks and mechanisms behind drug-induced conditions like diabetes .

Mécanisme D'action

Target of Action

AR-M 1000390 hydrochloride is a potent and selective agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor with opioids as ligands . The activation of the δ-opioid receptor is known to cause analgesia .

Mode of Action

AR-M 1000390 hydrochloride exhibits high binding affinity for the δ-opioid receptor, with an IC50 value of 0.87±0.23 nM . It shows extremely high selectivity over the µ receptor (IC50 =3800±172 nM) and the κ receptor (IC50 =7470±606 nM) . This means that the compound preferentially binds to the δ-opioid receptor, leading to its activation.

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests that it could be administered orally or intravenously. The compound’s bioavailability, metabolism, and excretion would need to be determined through further pharmacokinetic studies.

Result of Action

AR-M 1000390 hydrochloride mediates a dose-dependent decrease in insulin content with a maximal inhibition of 90% at the highest concentration tested (10 μM) . In vivo studies have shown that treatment with AR-M 1000390 hydrochloride causes vacuolation in the β-cell of the rat pancreas, associated with depletion of insulin and hyperglycemia after 7 days of dosing .

Safety and Hazards

Propriétés

IUPAC Name |

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTZCLQEGSAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)